Cas no 88965-00-8 (6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine structure
88965-00-8 structure
Nome do Produto:6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
N.o CAS:88965-00-8
MF:C15H14N2
MW:222.285063266754
MDL:MFCD00444739
CID:61219
PubChem ID:667720

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
    • 2297527
    • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
    • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
    • 6-methyl-2-(4-methylphenyl)imidazo[1,2-alpha]pyridine
    • 6-METHYL-2-P-TOLY-IIDAZOLE(1,2)PYRIDINE
    • C15H14N2
    • 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
    • 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
    • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (ACI)
    • 6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
    • BAS 03308107
    • AWEWSJJCANQFRB-UHFFFAOYSA-N
    • SY109614
    • 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine
    • F0916-3171
    • 6-methyl-2-p-tolylimidazo[1,2-a]pyridine
    • Z55863282
    • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]-pyridine
    • CS-0172131
    • AC-6594
    • HMS2715J04
    • AKOS000527449
    • DS-18359
    • 6-Methyl-2-(4-methylphenyl)imidazo [1,2-alpha]pyridine
    • Imidazo[1,2-a]pyridine, 6-methyl-2-(4-methylphenyl)-; 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
    • SMR000288756
    • CCG-239353
    • 6-methyl-2-(4-methylphenyl)-4-hydroimidazo[1,2-a]pyridine
    • CHEMBL1440422
    • MLS000707291
    • SCHEMBL396368
    • BDBM50609283
    • DTXSID00349880
    • BRD-K71668435-001-10-7
    • STK702061
    • MFCD00444739
    • 88965-00-8
    • AB05980
    • MDL: MFCD00444739
    • Inchi: 1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3
    • Chave InChI: AWEWSJJCANQFRB-UHFFFAOYSA-N
    • SMILES: N1=C2N(C=C(C)C=C2)C=C1C1C=CC(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 222.11600
  • Massa monoisotópica: 222.116
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 258
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.2
  • Superfície polar topológica: 17.3A^2

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.09
  • Índice de Refracção: 1.615
  • PSA: 17.30000
  • LogP: 3.61810

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Informações de segurança

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB169228-5 g
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, 97%; .
88965-00-8 97%
5 g
€110.20 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE492-200mg
6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
88965-00-8 98+%
200mg
75.0CNY 2021-08-04
Life Chemicals
F0916-3171-10g
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
88965-00-8 95%+
10g
$407.0 2023-09-07
Life Chemicals
F0916-3171-0.25g
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
88965-00-8 95%+
0.25g
$87.0 2023-09-07
eNovation Chemicals LLC
D508013-5g
6-Methyl-2-(p-tolyl)iMidazo[1,2-a]pyridine
88965-00-8 97%
5g
$160 2024-05-24
eNovation Chemicals LLC
D503817-5g
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
88965-00-8 >95%
5g
$489 2024-05-24
eNovation Chemicals LLC
Y1291040-100g
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
88965-00-8 98%
100g
$290 2024-06-06
Chemenu
CM173680-10g
6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
88965-00-8 97%
10g
$250 2021-08-05
Alichem
A029169074-10g
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
88965-00-8 97%
10g
$246.90 2023-08-31
Chemenu
CM173680-100g
6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
88965-00-8 97%
100g
$*** 2023-03-31

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Iodine ,  Benzo[g]pteridinium, 5-ethyl-1,3,7,8-tetramethyl-2,4-dioxo-, 1,1,1-trifluorometh… Solvents: Ethyl acetate ;  24 h, 70 °C
Referência
Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis
Okai, Hayaki; Tanimoto, Kazumasa; Ohkado, Ryoma; Iida, Hiroki, Organic Letters, 2020, 22(20), 8002-8006

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Methanol ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: Sodium carbonate ,  Water ;  25 - 35 °C
Referência
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem
Sumalatha, Yasareni; Reddy, Tamma Ranga; Reddy, Padi Pratap; Satyanarayana, Bollikonda, ARKIVOC (Gainesville, 2008, (2), 315-320

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Indium triflate Solvents: N-Methyl-2-pyrrolidone ;  30 h, 1 atm, 100 °C
Referência
CuI-Catalyzed Aerobic Oxidative α-Amination Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles
Zhang, Yuanfei; Chen, Zhengkai; Wu, Wenliang; Zhang, Yuhong; Su, Weiping, Journal of Organic Chemistry, 2013, 78(24), 12494-12504

Método de produção 4

Condições de reacção
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Methanol ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 - 35 °C
Referência
Microwave-assisted synthesis of Imidazo[1,2-a]pyridine derivatives and their anti-inflammatory activity
Budumuru, Pushpalatha; Golagani, Srinivasarao; Pushpanjali, B., International Journal of Pharmaceutical Sciences and Research, 2019, 10(3), 1172-1179

Método de produção 5

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Referência
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium iodide Catalysts: Trifluoromethanesulfonic acid Solvents: Ethanol ,  Dimethyl sulfoxide ;  15 h, 80 °C
Referência
Solvent-dependence of KI Mediated Electrosynthesis of Imidazo[1,2-a]pyridines
Yi, Yangjie; Xu, Leitao; Liu, Yuyang; Li, Mingfang; Zhang, Lijuan; et al, Chemical Research in Chinese Universities, 2023, 39(2), 318-324

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referência
Iodide-Catalyzed Phosphorothiolation of Heteroarenes Using P(O)H Compounds and Elemental Sulfur
Shi, Shanshan; Chen, Jun; Zhuo, Shaohua; Wu, Zi'ang; Fang, Meijuan; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3210-3216

Método de produção 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Water ;  24 h, 60 - 65 °C
Referência
Copper(I) Iodide Catalyzed Aerobic Oxidative C-N and C-S bond formations through C-H Activation: Synthesis of Functionalized Imidazo[1,2-a]pyridines
Mohan, Darapaneni Chandra; Rao, Sadu Nageswara; Ravi, Chitrakar; Adimurthy, Subbarayappa, Asian Journal of Organic Chemistry, 2014, 3(5), 609-613

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referência
Formation of Methylene Linkage for N-Heterocycles: Sequential C-H and C-O Bond Functionalization of Methanol with Cosolvent Water
Li, Na; Bai, Jinku; Zheng, Xiaolin; Rao, Honghua, Journal of Organic Chemistry, 2019, 84(11), 6928-6939

Método de produção 10

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Water ,  Polyethylene glycol ;  35 min, 85 °C
Referência
Efficient and green microwave-assisted one-pot synthesis of azaindolizines in PEG-400 and water
Wagare, Devendra S.; Farooqui, Mazhar; Keche, Tushar D.; Durrani, Ayesha, Synthetic Communications, 2016, 46(21), 1741-1746

Método de produção 11

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  14 h, 100 °C
Referência
Copper catalyzed tandem oxidative C-H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines
Pericherla, Kasiviswanadharaju; Kaswan, Pinku; Khedar, Poonam; Khungar, Bharti; Parang, Keykavous; et al, RSC Advances, 2013, 3(41), 18923-18930

Método de produção 12

Condições de reacção
Referência
Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines
Rassokhina, Irina V.; Volkova, Yulia A.; Kozlov, Andrey S.; Scherbakov, Alexander M.; Andreeva, Olga E.; et al, Steroids, 2016, 113, 29-37

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  rt; 12 h, reflux
Referência
Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases
Silva, Daniel G. ; Junker, Anna ; de Melo, Shaiani M. G.; Fumagalli, Fernando ; Gillespie, J. Robert ; et al, ChemMedChem, 2021, 16(6), 966-975

Método de produção 14

Condições de reacção
1.1 Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referência
Rhodium(II)-Catalyzed Regioselective C3-Alkylation of 2-Arylimidazo[1,2-a]pyridines with Aryl Diazoesters
Kim, Hyunseok; Byeon, Minhyeon; Jeong, Eunchong; Baek, Yonghyeon; Jeong, Seung Jin; et al, Advanced Synthesis & Catalysis, 2019, 361(9), 2094-2106

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referência
Iron-Catalyzed Dehydrogenative sp3-sp2 Coupling via Direct Oxidative C-H Activation of Acetonitrile
Su, Huimin; Wang, Luyao; Rao, Honghua ; Xu, Hao, Organic Letters, 2017, 19(9), 2226-2229

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium acetate ,  Silver carbonate Solvents: 1,4-Dioxane ;  12 h, 110 °C
Referência
Ag(I)-Promoted Decarboxylative Annulation of Alkynoic Acids towards 2-Arylimidazo[1,2-a]pyridines
Liu, Yun ; Wang, Ziqing; Lei, Ting; Li, Yuling, ChemistrySelect, 2022, 7(47),

Método de produção 17

Condições de reacção
1.1 Reagents: β-Cyclodextrin Solvents: Water ;  50 - 55 °C; 5 min, 50 - 55 °C
1.2 18 min, 50 - 55 °C
Referência
Aqueous phase synthesis of substituted imidazo[1,2-a]pyridine in the presence of β-cyclodextrin
Kumbhar, Vijay V.; Hangirgekar, Shankar P.; Wadwale, Navanand B., Pharma Chemica, 2013, 5(5), 274-279

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Raw materials

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88965-00-8)6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
A10673
Pureza:99%
Quantidade:100g
Preço ($):310.0